molecular formula C12H12N2O3 B14288704 2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate CAS No. 117788-10-0

2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate

Cat. No.: B14288704
CAS No.: 117788-10-0
M. Wt: 232.23 g/mol
InChI Key: SFIMGSRRFBKUHY-UHFFFAOYSA-N
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Description

2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate is a chemical compound with a unique structure that includes a diazonium group, an ester group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to ensure the stability of the diazonium salt. The ester group can be introduced through esterification reactions involving the corresponding carboxylic acid and an alcohol, such as isopropanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable diazotization processes, ensuring the safe handling of diazonium salts. The esterification step can be optimized for large-scale production by using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate can undergo various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.

    Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base to deprotonate the coupling partner.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.

Major Products Formed

    Substitution Reactions: Halogenated, hydroxylated, or cyanated derivatives of the original compound.

    Coupling Reactions: Azo compounds with extended conjugation.

    Reduction Reactions: The corresponding amine derivative.

Scientific Research Applications

2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of azo dyes and other functionalized aromatic compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The ester group can also participate in hydrolysis or transesterification reactions, depending on the conditions. The molecular targets and pathways involved are primarily related to the reactivity of the diazonium and ester groups.

Comparison with Similar Compounds

Similar Compounds

    2-Diazonio-1-(2-{[(methyl)oxy]carbonyl}phenyl)ethen-1-olate: Similar structure but with a methyl ester group instead of an isopropyl ester.

    2-Diazonio-1-(2-{[(ethyl)oxy]carbonyl}phenyl)ethen-1-olate: Similar structure but with an ethyl ester group instead of an isopropyl ester.

Uniqueness

The uniqueness of 2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate lies in its specific ester group, which can influence its reactivity and solubility properties. The isopropyl ester group may provide steric hindrance, affecting the compound’s behavior in certain reactions compared to its methyl or ethyl counterparts.

Properties

117788-10-0

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

propan-2-yl 2-(2-diazoacetyl)benzoate

InChI

InChI=1S/C12H12N2O3/c1-8(2)17-12(16)10-6-4-3-5-9(10)11(15)7-14-13/h3-8H,1-2H3

InChI Key

SFIMGSRRFBKUHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1C(=O)C=[N+]=[N-]

Origin of Product

United States

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